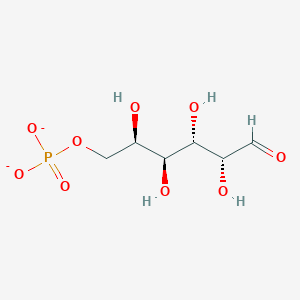

aldehydo-D-galactose 6-phosphate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11O9P-2 |

|---|---|

Molecular Weight |

258.12 g/mol |

IUPAC Name |

[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate |

InChI |

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H2,12,13,14)/p-2/t3-,4+,5+,6-/m0/s1 |

InChI Key |

VFRROHXSMXFLSN-KCDKBNATSA-L |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-] |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-] |

Origin of Product |

United States |

Metabolic Pathways and Fluxes Involving Aldehydo D Galactose 6 Phosphate

The Tagatose 6-Phosphate Pathway: A Central Metabolic Route for D-Galactose 6-Phosphate Degradation

The tagatose 6-phosphate pathway is a crucial route for the breakdown of D-galactose 6-phosphate in various organisms. It involves a series of enzymatic reactions that convert D-galactose 6-phosphate into intermediates of glycolysis.

Initial Conversion of Aldehydo-D-galactose 6-Phosphate to Keto-D-tagatose 6-Phosphate

The initial step in the tagatose 6-phosphate pathway is the isomerization of the open-chain form of D-galactose 6-phosphate, known as this compound, into the keto form, D-tagatose 6-phosphate. This reaction is catalyzed by the enzyme galactose-6-phosphate (B1197297) isomerase (EC 5.3.1.26). wikipedia.orgnih.gov This enzyme interconverts the aldose (this compound) and ketose (keto-D-tagatose 6-phosphate) forms of the sugar phosphate (B84403). wikipedia.org In some bacteria, such as Lactobacillus rhamnosus, galactose-6-phosphate isomerase is a heterodimer composed of LacA and LacB subunits. nih.govplos.org The systematic name for this enzyme class is D-galactose-6-phosphate aldose-ketose-isomerase. wikipedia.org

Subsequent Steps in the Tagatose 6-Phosphate Pathway Leading to Downstream Metabolites

Following the initial isomerization, the pathway proceeds with two key enzymatic steps that ultimately yield intermediates that can enter glycolysis:

Phosphorylation of D-tagatose 6-phosphate: D-tagatose 6-phosphate is phosphorylated by the enzyme tagatose-6-phosphate kinase (EC 2.7.1.144), utilizing ATP as the phosphate donor. wikipedia.orgebi.ac.uk This reaction produces D-tagatose 1,6-bisphosphate and ADP. wikipedia.org This enzyme belongs to the phosphofructokinase B (PfkB) or Ribokinase family of sugar kinases. wikipedia.org

Cleavage of D-tagatose 1,6-bisphosphate: The final enzyme in this core pathway is tagatose-1,6-bisphosphate aldolase (B8822740) (EC 4.1.2.40). This enzyme cleaves D-tagatose 1,6-bisphosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P) . These two products are central intermediates in the glycolytic pathway.

The genes encoding the enzymes of the tagatose 6-phosphate pathway are often organized in a lac operon in bacteria like Lactococcus lactis, Staphylococcus aureus, and Streptococcus mutans. ebi.ac.uk

Distribution and Significance of the Pathway Across Diverse Organisms (e.g., Bacteria, Algae, Yeast)

The tagatose 6-phosphate pathway is found in a variety of microorganisms, playing a significant role in their ability to utilize lactose (B1674315) and galactose.

Bacteria: This pathway is well-characterized in several Gram-positive bacteria. For instance, in Streptococcus mutans, the pathway allows for the metabolism of the galactose moiety of lactose. nih.gov Similarly, in Lactococcus lactis and Staphylococcus aureus, the pathway is linked to lactose metabolism. ebi.ac.uknih.gov The Lactobacillus casei group also possesses a chromosome-encoded tagatose-6-phosphate pathway, which contributes to lactose and galactose catabolism. nih.gov In some Gram-negative bacteria like Klebsiella oxytoca, the pathway is involved in the catabolism of galactitol, where D-tagatose 6-phosphate is an intermediate. nih.gov

Yeast: While the Leloir pathway is the primary route for galactose metabolism in the well-studied yeast Saccharomyces cerevisiae, other yeasts utilize alternative pathways. nih.gov For example, the oleaginous yeast Rhodosporidium toruloides can produce D-tagatose, suggesting the presence and activity of enzymes related to this metabolic route. mdpi.com However, detailed characterization of the tagatose 6-phosphate pathway in most yeast species is less common. Some yeasts like Pichia pastoris lack the enzymes of the Leloir pathway. researchgate.net

Algae: There is limited specific information available in the provided search results regarding the prevalence and detailed function of the tagatose 6-phosphate pathway in algae. However, the ability of some microalgae to utilize various sugars suggests the potential for diverse carbohydrate metabolic pathways.

Interconnections with Broader Carbohydrate Metabolism Networks

The tagatose 6-phosphate pathway does not operate in isolation but is interconnected with other central metabolic networks, allowing for the efficient utilization of carbon from galactose.

Distinguishing this compound Metabolism from the Leloir Pathway

The tagatose 6-phosphate pathway and the Leloir pathway are two distinct routes for galactose catabolism, differing in their initial steps and key intermediates.

| Feature | Tagatose 6-Phosphate Pathway | Leloir Pathway |

| Initial Phosphorylation | Galactose is phosphorylated at the C6 position to form galactose 6-phosphate. | Galactose is phosphorylated at the C1 position by galactokinase to form galactose 1-phosphate. wikipedia.org |

| Key Intermediates | D-tagatose 6-phosphate, D-tagatose 1,6-bisphosphate. | Galactose 1-phosphate, UDP-galactose, UDP-glucose. wikipedia.org |

| Enzymes | Galactose-6-phosphate isomerase, tagatose-6-phosphate kinase, tagatose-1,6-bisphosphate aldolase. | Galactokinase, galactose-1-phosphate uridylyltransferase, UDP-galactose 4-epimerase. wikipedia.org |

| Entry into Glycolysis | Produces dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P) directly. | Produces glucose 1-phosphate, which is then converted to glucose 6-phosphate to enter glycolysis. wikipedia.org |

In organisms possessing both pathways, the regulation of each pathway can be influenced by the presence of different sugars. For instance, in some bacteria, the genes for the tagatose 6-phosphate pathway are induced by lactose.

Potential Linkages to the Pentose (B10789219) Phosphate Pathway and Glycolysis through Related Intermediates

The tagatose 6-phosphate pathway is directly linked to glycolysis and has indirect connections to the pentose phosphate pathway (PPP).

Link to Glycolysis: The cleavage of D-tagatose 1,6-bisphosphate by tagatose-1,6-bisphosphate aldolase yields dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P). These two molecules are central intermediates of the glycolytic pathway, thus providing a direct entry point for the carbon atoms from galactose into this primary energy-yielding process. frontiersin.orgnih.gov

Link to the Pentose Phosphate Pathway: The connection to the PPP is primarily through glycolytic intermediates. The glyceraldehyde 3-phosphate and fructose (B13574) 6-phosphate produced from the metabolism of DHAP and G3P can be utilized in the non-oxidative branch of the PPP. nih.govmdpi.com Fructose 6-phosphate can be converted back to glucose 6-phosphate, which is the entry point for the oxidative branch of the PPP, leading to the production of NADPH and precursors for nucleotide synthesis. nih.govnih.gov Furthermore, there is a structural and functional similarity between galactose-6-phosphate isomerase and ribose-5-phosphate (B1218738) isomerase, an enzyme of the pentose phosphate pathway, suggesting a possible evolutionary link between these metabolic routes. nih.govplos.org

Microbial D-Galactose Catabolism and Its Intersection with this compound

In the microbial world, D-galactose serves as a crucial carbon and energy source. Bacteria have evolved sophisticated metabolic pathways to catabolize this sugar, with two primary routes being the Leloir pathway and the D-tagatose-6-phosphate (T6P) pathway. researchgate.netnih.gov While the Leloir pathway is prominent, the T6P pathway is particularly significant as it directly involves the intermediate D-galactose 6-phosphate, the cyclic form of this compound. nih.govnih.govnih.gov This section will focus on the microbial D-galactose catabolism through the T6P pathway and the pivotal role of this compound within it.

In many Gram-positive bacteria, such as Lactococcus lactis and some Streptococci, the catabolism of lactose and D-galactose occurs via the T6P pathway. nih.govnih.gov The process is initiated by the transport and phosphorylation of lactose into the cell, forming lactose-6-phosphate, a reaction mediated by the phosphoenolpyruvate (B93156) (PEP)-dependent sugar phosphotransferase system (PTS). nih.gov

The lactose-6-phosphate is then hydrolyzed by the enzyme β-galactosidase into glucose and D-galactose-6-phosphate (Gal6P). nih.gov D-galactose-6-phosphate is the key intermediate that exists in equilibrium with its open-chain form, this compound. nih.govnih.govebi.ac.uk The subsequent steps of the T6P pathway involve the isomerization of Gal6P into D-tagatose-6-phosphate, which is then further metabolized to enter glycolysis. nih.gov

The key enzymatic steps involving D-galactose-6-phosphate in the T6P pathway are:

Isomerization to D-tagatose-6-phosphate: The enzyme D-galactose-6-phosphate isomerase (also known as LacAB in some bacteria) catalyzes the conversion of D-galactose 6-phosphate to D-tagatose 6-phosphate. nih.govmicrobialtec.com This isomerization is a critical step that directs the galactose moiety into the central metabolic pathway. microbialtec.com

Phosphorylation of D-tagatose-6-phosphate: The subsequent step is the phosphorylation of D-tagatose-6-phosphate to tagatose-1,6-bisphosphate, a reaction catalyzed by tagatose-6-phosphate kinase (LacC). nih.gov

Cleavage of Tagatose-1,6-bisphosphate: Finally, tagatose-1,6-bisphosphate aldolase (LacD) cleaves tagatose-1,6-bisphosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde-3-phosphate (G3P). nih.gov These two molecules are intermediates of glycolysis and are thus readily metabolized by the cell to generate energy.

The presence and activity of both the Leloir and T6P pathways can vary among different bacterial species and are often subject to complex regulation. For instance, in Streptococcus pneumoniae, both pathways are essential for growth on galactose, and their interplay is mediated by transcriptional regulators like GalR. researchgate.netresearchgate.net

Research Findings on Microbial D-Galactose Catabolism

Detailed studies have elucidated the enzymatic and regulatory mechanisms of the T6P pathway in various microorganisms.

| Pathway Step | Enzyme | Substrate | Product(s) |

| Lactose transport and phosphorylation | Phosphoenolpyruvate-dependent phosphotransferase system (PTS) | Lactose | Lactose-6-phosphate |

| Hydrolysis | 6-phospho-β-galactosidase | Lactose-6-phosphate | Glucose + D-galactose-6-phosphate |

| Isomerization | D-galactose-6-phosphate isomerase (LacAB) | D-galactose-6-phosphate | D-tagatose-6-phosphate |

| Phosphorylation | Tagatose-6-phosphate kinase (LacC) | D-tagatose-6-phosphate | Tagatose-1,6-bisphosphate |

| Aldol (B89426) Cleavage | Tagatose-1,6-bisphosphate aldolase (LacD) | Tagatose-1,6-bisphosphate | Dihydroxyacetone phosphate + D-glyceraldehyde-3-phosphate |

Enzymology of Aldehydo D Galactose 6 Phosphate Transforming Enzymes

Galactose-6-Phosphate (B1197297) Isomerase (EC 5.3.1.26): A Pivotal Enzyme

Galactose-6-phosphate isomerase (EC 5.3.1.26), systematically named D-galactose-6-phosphate aldose-ketose-isomerase, is the central enzyme responsible for the reversible isomerization of D-galactose 6-phosphate to D-tagatose 6-phosphate. qmul.ac.ukwikipedia.org This enzyme is a member of the isomerase family, specifically the intramolecular oxidoreductases. wikipedia.org In bacteria such as Lactobacillus rhamnosus and Lactococcus lactis, this enzyme is a key component of the tagatose-6-phosphate pathway, encoded within the lac operon, which facilitates the catabolism of lactose (B1674315). nih.govresearchgate.netresearchgate.net The enzyme from L. rhamnosus, for instance, is a heteromultimer composed of LacA and LacB subunits. nih.govresearchgate.net

Molecular Mechanism of Aldose-Ketose Isomerization of Aldehydo-D-galactose 6-Phosphate

The enzymatic conversion of an aldose like this compound to a ketose (D-tagatose 6-phosphate) generally proceeds through a proton transfer mechanism involving an enediol intermediate. This pathway is favored in the absence of a metal ion. The reaction involves a stereoselective proton transfer, where the enzyme delivers a proton to a specific face of the intermediate to yield the final product.

Crystal structure analyses of D-galactose-6-phosphate isomerase from Lactobacillus rhamnosus (LacAB) have provided significant insights into its catalytic mechanism. nih.govplos.org The active site is located at the interface between the LacA and LacB subunits. nih.gov Key amino acid residues are crucial for the isomerization process. Specifically, His-96 in the active site is vital for the initial ring-opening of the substrate and for proper substrate orientation, while Cys-65 is essential for the isomerization activity itself. nih.govplos.org The binding of the substrate is further stabilized by numerous hydrogen bonds. The phosphate (B84403) group of the substrate, for example, is securely anchored by forming hydrogen bonds with three arginine residues (Arg-130 and Arg-134 in LacA and Arg-39 in LacB). nih.gov

Substrate Specificity Analysis: Characterization of this compound and Analogous Substrates

Galactose-6-phosphate isomerase exhibits broad substrate specificity, reacting with a variety of aldoses and ketoses. researchgate.net While its primary physiological substrates are D-galactose 6-phosphate and D-tagatose 6-phosphate, it can also act on other sugars. qmul.ac.ukwikipedia.org This promiscuity is a key feature that enables its application in biotechnology.

Studies on the enzyme from Lactococcus lactis have shown it can catalyze the interconversion of D-psicose, D-allose, and D-altrose. researchgate.net Similarly, research on the L. rhamnosus enzyme revealed that among several rare sugar substrates tested, D-psicose and D-ribulose demonstrate optimal binding within the enzyme's active site. nih.govplos.org The enzyme's ability to accommodate a six-carbon sugar-phosphate like galactose-6-phosphate is attributed to a larger binding pocket compared to structurally similar enzymes like ribose-5-phosphate (B1218738) isomerase (RpiB), which acts on five-carbon sugars. nih.govplos.org

Kinetic Parameters and Catalytic Efficiency Studies

The kinetic properties of isomerases acting on galactose or its derivatives have been characterized, though data for EC 5.3.1.26 with its primary substrate is specific to the enzyme source and conditions. For the recombinant galactose 6-phosphate isomerase (LacAB) from Lactococcus lactis, a final specific activity of 1.79 units/mg was reported for the production of D-allose. researchgate.netresearchgate.net A related enzyme, phosphoglucose (B3042753) isomerase from Pseudomonas aeruginosa, which can also convert D-galactose to D-tagatose, exhibited an apparent Kₘ of 1029 mM and a Vₘₐₓ of 5.95 U/mg for D-galactose. researchgate.net

The table below summarizes kinetic data for related isomerases acting on D-galactose.

| Enzyme | Source Organism | Substrate | Kₘ (mM) | Vₘₐₓ (U/mg) | kcat/Kₘ (mM⁻¹ min⁻¹) |

| Phosphoglucose Isomerase | Pseudomonas aeruginosa | D-Galactose | 1029 | 5.95 | Not Reported |

| L-arabinose Isomerase | Bacillus amyloliquefaciens | D-Galactose | 251.6 | Not Reported | 2.34 |

This data is for related enzymes and not EC 5.3.1.26 with its native substrate, this compound.

Biochemical Characterization of the Enzyme (e.g., pH Optimum, Temperature Dependence, Cofactor Requirements)

The biochemical properties of galactose-6-phosphate isomerase and related enzymes have been defined, showing typical dependencies on pH and temperature for optimal activity. For instance, a phosphoglucose isomerase from P. aeruginosa that demonstrates activity on D-galactose has an optimal temperature of 60°C and an optimal pH of 7.0. researchgate.net

Many sugar phosphate isomerases are metal-independent. researchgate.net However, some related enzymes show enhanced activity or dependence on divalent metal ions. The phosphoglucose isomerase from P. aeruginosa displays considerable activity in the presence of Mn²⁺, Mg²⁺, and Co²⁺, while being inhibited by ions such as Cu²⁺ and Hg²⁺. researchgate.net

| Enzyme Property | Value | Enzyme and Conditions |

| Optimal pH | 7.0 | Phosphoglucose Isomerase (P. aeruginosa) with D-galactose researchgate.net |

| Optimal Temperature | 60°C | Phosphoglucose Isomerase (P. aeruginosa) with D-galactose researchgate.net |

| Cofactor Dependence | Activity enhanced by Mn²⁺, Mg²⁺, Co²⁺ | Phosphoglucose Isomerase (P. aeruginosa) researchgate.net |

Applications in Biocatalytic Production of Rare Sugars

The broad substrate specificity of galactose-6-phosphate isomerase makes it a valuable biocatalyst for the production of rare sugars, which have applications as low-calorie sweeteners and in pharmaceuticals. nih.gov The enzyme is utilized for the interconversion between various aldoses and ketoses. nih.gov A significant application is the production of D-allose, a rare sugar with potential anti-inflammatory and anti-tumor effects, from the more readily available D-psicose. researchgate.net Galactose 6-phosphate isomerase from Lactococcus lactis has been specifically purified and used for this bioconversion. researchgate.net

Investigation of Other Enzymes Interacting with this compound and Related Phosphates

This compound and its isomer, D-tagatose 6-phosphate, are intermediates in specific metabolic pathways, interacting with several other enzymes.

Tagatose-6-Phosphate Pathway Enzymes: In bacteria, the product of galactose-6-phosphate isomerase, D-tagatose 6-phosphate, is further metabolized by two key enzymes:

Tagatose-6-Phosphate Kinase (EC 2.7.1.144): This enzyme, also known as LacC, catalyzes the phosphorylation of D-tagatose 6-phosphate to D-tagatose 1,6-bisphosphate, using ATP as the phosphate donor. nih.govwikipedia.orgnih.gov

Tagatose-1,6-Diphosphate Aldolase (B8822740) (EC 4.1.2.40): This enzyme, LacD, then cleaves D-tagatose 1,6-bisphosphate into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate, which can enter glycolysis. nih.govnih.govnih.gov

Dehydrogenases:

Galactose-6-Phosphate Dehydrogenase (EC 1.1.1.120): An enzyme purified from goat liver has been identified that specifically acts on galactose 6-phosphate. It is distinct from non-specific hexose-6-phosphate dehydrogenases and is located in the cytoplasm. nih.gov

Glucose-6-Phosphate Dehydrogenase (G6PD) (EC 1.1.1.49): This ubiquitous enzyme of the pentose (B10789219) phosphate pathway primarily uses glucose-6-phosphate as a substrate. wikipedia.org However, studies on the human placental enzyme have shown that it can also utilize galactose-6-phosphate, albeit with a lower catalytic efficiency compared to its primary substrate. medlineplus.gov

Activity of Aldose-6-Phosphate Reductase (NADPH) with D-Galactose 6-Phosphate

Aldose-6-phosphate reductase (NADPH) (EC 1.1.1.200), also known as A6PR, is an oxidoreductase that catalyzes the reduction of aldose-6-phosphates to their corresponding alditol-6-phosphates, utilizing NADPH as a cofactor. wikipedia.org This enzyme plays a significant role in the metabolism of phosphorylated sugars in various organisms.

Research conducted on Aldose-6-phosphate reductase isolated from the leaves of the apple (Malus domestica) has provided valuable insights into its substrate specificity. nih.govnih.gov The enzyme was found to catalyze the reversible reaction between D-glucose 6-phosphate and D-sorbitol 6-phosphate. nih.govnih.gov Notably, the study revealed that the enzyme exhibits a higher rate of reduction with D-galactose 6-phosphate as a substrate compared to D-glucose 6-phosphate. nih.govnih.gov The relative activity of the enzyme with different substrates is detailed in the table below.

| Substrate | Relative Reduction Rate (%) |

|---|---|

| D-Galactose 6-phosphate | 100 |

| D-Glucose 6-phosphate | 80 |

| D-Mannose 6-phosphate | Low |

| 2-Deoxy-D-glucose 6-phosphate | Low |

The enzyme demonstrated a specific requirement for the NADPH cofactor, as no activity was detected with NAD+ or NADH. nih.govnih.gov Furthermore, the study established that D-glucose 1-phosphate, D-fructose 6-phosphate, D-ribose 5-phosphate, D-glucose, and sorbitol did not serve as substrates for this enzyme, highlighting its specificity for the 6-phosphate ester of certain aldoses. nih.govnih.gov The pH optimum for the reduction of D-glucose 6-phosphate was found to be 9.5. nih.govnih.gov

Enzyme Specificity Studies Excluding this compound as a Substrate (e.g., β-Galactose Dehydrogenase)

Enzyme specificity is a fundamental concept in biochemistry, and not all enzymes that interact with galactose or its derivatives can utilize this compound as a substrate. A case in point is β-Galactose Dehydrogenase (EC 1.1.1.48) from Pseudomonas fluorescens. sigmaaldrich.com

This enzyme is an oxidoreductase that catalyzes the oxidation of D-galactose to D-galactono-γ-lactone, using either NAD+ or NADP+ as a cofactor. Extensive substrate specificity studies have been conducted on this enzyme, revealing a range of sugars that can act as substrates, albeit with varying efficiencies. However, these studies have conclusively demonstrated that D-galactose-6-phosphate is not a substrate for β-Galactose Dehydrogenase from Pseudomonas fluorescens. sigmaaldrich.com This exclusion underscores the enzyme's selectivity and its inability to accommodate a phosphate group at the 6th position of the galactose molecule.

The following table summarizes the substrate specificity of β-Galactose Dehydrogenase from Pseudomonas fluorescens.

| Substrate | Relative Rate of Oxidation |

|---|---|

| D-Fucose | 1.05 |

| D-Galactose | 1.00 |

| L-Arabinose | 0.47 |

| 2-Deoxy-D-galactose | 0.27 |

| 2-Amino-2-deoxy-D-galactose (Galactosamine) | 0.02 |

| D-Galactose-6-phosphate | Not Oxidized |

| L-Galactose | Not Oxidized |

| D-Arabinose | Not Oxidized |

| D-Glucose | Not Oxidized |

| L-Fucose | Not Oxidized |

| D-Ribose | Not Oxidized |

| D-Xylose | Not Oxidized |

| D-Glucuronic acid | Not Oxidized |

| D-Galacturonic acid | Not Oxidized |

This example with β-Galactose Dehydrogenase clearly illustrates that the presence of a phosphate group on the sugar molecule can be a critical determinant for substrate binding and enzymatic activity.

Hexose-6-Phosphate Mutarotases: Role in Anomeric Interconversion of Phosphorylated Sugars

Hexose-6-phosphate mutarotases are enzymes that catalyze the interconversion of the α- and β-anomers of hexose-6-phosphates. nih.govresearchgate.net This enzymatic activity is crucial for providing the correct anomeric form of a sugar phosphate for subsequent metabolic pathways. researchgate.net

A notable example is the protein YMR099cp from the yeast Saccharomyces cerevisiae, which has been structurally and functionally identified as a D-hexose-6-phosphate mutarotase. nih.govresearchgate.net The crystal structure of YMR099cp revealed a fold similar to that of galactose mutarotase, including the catalytic machinery necessary for the anomeric interconversion. nih.govresearchgate.net A key feature of the active site is the presence of two highly conserved arginine residues that form an "arginine clamp." nih.govresearchgate.net This clamp is perfectly positioned to bind the phosphate group of the hexose-6-phosphate substrate. nih.govresearchgate.net

This enzyme has been shown to have a broad substrate specificity, acting on various hexose-6-phosphates. nih.gov The mutarotase activity can be measured using a coupled enzyme assay. For instance, the conversion of α-D-glucose-6-phosphate to β-D-glucose-6-phosphate can be monitored by coupling the reaction with glucose-6-phosphate dehydrogenase, which is specific for the β-anomer. researchgate.net The dehydrogenase-catalyzed reduction of NADP+ to NADPH can then be followed spectrophotometrically. researchgate.net

The proposed mechanism for mutarotation involves a general acid-base catalysis, where amino acid residues in the active site facilitate the opening of the pyranose ring to the open-chain aldehyde form, followed by rotation around the C1-C2 bond and subsequent ring closure to form the other anomer. The enzymatic catalysis significantly accelerates this process, which can also occur spontaneously but at a much slower rate. researchgate.net

D-Fructose-6-Phosphate Aldolase and its Relevance to Aldol (B89426) Addition Chemistry with Aldehyde Substrates

D-fructose-6-phosphate aldolase (FSA) is a key enzyme in the C-C bond-forming reactions of aldol addition chemistry. plos.orgplos.org While its natural substrates are fructose-6-phosphate (B1210287) and sedoheptulose-7-phosphate, FSA has demonstrated remarkable promiscuity, accepting a wide range of non-phosphorylated donor and acceptor substrates, making it a valuable tool in organic synthesis. nih.govresearchgate.net

FSA catalyzes the stereoselective aldol addition of a ketone donor, such as dihydroxyacetone (DHA) or hydroxyacetone (HA), to an aldehyde acceptor. nih.govresearchgate.net This reactivity is highly relevant to the chemistry of aldehyde substrates, as FSA can utilize a diverse array of aldehydes to synthesize complex, polyhydroxylated molecules. nih.govresearchgate.net

Several studies have highlighted the synthetic potential of FSA with various aldehyde substrates. For example, FSA has been successfully employed in the synthesis of iminocyclitols like D-fagomine. plos.orgplos.orgnih.gov The key step in this synthesis is the FSA-catalyzed aldol addition of DHA to N-Cbz-3-aminopropanal. nih.gov

The following table presents a selection of aldehyde substrates that have been shown to be accepted by D-fructose-6-phosphate aldolase in aldol addition reactions.

| Aldehyde Substrate | Donor Substrate | Resulting Product/Intermediate |

|---|---|---|

| (R)-3-(N-Cbz-amino)-2-hydroxypropanal | DHA | Precursor for 1-deoxynojirimycin |

| (S)-3-(N-Cbz-amino)-2-hydroxypropanal | DHA | Precursor for 1-deoxymannojirimycin |

| N-Cbz-glycinal | DHA | Precursor for 1,4-dideoxy-1,4-imino-D-arabinitol |

| 2-Benzyloxyethanal | HA | Precursor for 1-Deoxy-D-xylulose |

| D-(-)-Threose | HA | 1-Deoxy-D-ido-hept-2-ulose |

| Phenylacetaldehyde | Hydroxyacetone | Substituted aldol |

| para- and meta-substituted arylated aldehydes | Hydroxyacetone | Substituted aldols |

The ability of FSA to accommodate these varied aldehyde structures, including those with protecting groups (N-Cbz) and different stereochemistries, underscores its versatility as a biocatalyst. nih.govresearchgate.netnih.gov The stereoselectivity of the FSA-catalyzed reaction is another crucial aspect, often leading to the formation of a single stereoisomer, which is a significant advantage in the synthesis of chiral molecules. nih.govresearchgate.net

Structural Biology and Molecular Basis of Enzyme Function

High-Resolution Crystal Structures of Galactose-6-Phosphate (B1197297) Isomerase (LacAB)

High-resolution X-ray crystallography has been instrumental in elucidating the three-dimensional structure of Galactose-6-Phosphate Isomerase (LacAB) from Lactobacillus rhamnosus. plos.orgnih.govnih.gov The native enzyme structure has been determined at a resolution of 1.96 Å, and its complex with the product, D-tagatose-6-phosphate, has been resolved to 1.65 Å. nih.gov These detailed structures provide a foundational understanding of the enzyme's architecture and function.

Delineation of Overall Protein Quaternary Structure and Subunit Interfaces

Each LacA subunit consists of five parallel β-sheets at its core, surrounded by five α-helices. plos.org The LacB subunit shares a similar fold but possesses an additional C-terminal α7 helix. plos.orgplos.org The four active sites of the homotetramer are situated at the interfaces between the LacA and LacB subunits within each heterodimer. nih.govplos.org

Table 1: Quaternary Structure Details of Galactose-6-Phosphate Isomerase (LacAB)

| Structural Feature | Description |

| Overall Structure | Homotetramer |

| Subunit Composition | Four heterodimers of LacA and LacB |

| LacA Chain | Comprises 142 amino acids. plos.orgnih.gov |

| LacB Chain | Comprises 172 amino acids, with an additional C-terminal α7 helix. plos.orgnih.gov |

| Fold | Rossmann-like αβα sandwich fold. plos.orgnih.govnih.gov |

Detailed Analysis of the Active Site Architecture and Substrate Binding Pocket

The active site of LacAB is a deep, wide-mouthed, trapezoid-shaped cavity located at the interface between a LacA and a LacB subunit. nih.govplos.org This pocket is formed by residues from both chains, creating a specific environment for substrate binding and catalysis. plos.orgnih.gov The binding of the product, D-tagatose-6-phosphate (Tag6P), is stabilized by numerous hydrogen bonds with hydrophilic residues within this pocket. plos.orgnih.gov

The phosphate (B84403) group of Tag6P is a key anchoring point, forming bidentate or tridentate hydrogen bonds with the guanidinium (B1211019) groups of three arginine residues: Arg-130 and Arg-134 from LacA, and Arg-39 from LacB. plos.orgnih.gov Additionally, this phosphate group has a polar interaction with the side chain of His-9 from LacB. plos.orgnih.gov The hydroxyl groups of the sugar moiety also form specific interactions. For instance, the O3 hydroxyl group interacts with the carboxyl group of Asp-8 (LacB) and the main chain of Gly-66 (LacB), while the O4 hydroxyl group interacts with the imidazole (B134444) group of His-96 (LacA). plos.orgnih.gov

Table 2: Residues Composing the Active Site of Galactose-6-Phosphate Isomerase (LacAB)

| Subunit | Residues |

| LacA | Met-92, His-96, Asn-97, Arg-130, His-131, Arg-134. plos.orgnih.govplos.org |

| LacB | Asp-8, His-9, Ile-10, Arg-39, Tyr-42, Cys-65, Thr-67, Ile-69, Thr-73. plos.orgnih.govplos.org |

Identification and Functional Characterization of Key Catalytic Residues

Site-directed mutagenesis studies have been crucial in identifying the key catalytic residues within the active site of LacAB. nih.gov His-96 in the LacA subunit is considered important for the initial ring-opening of the cyclic sugar substrate and for correctly orienting it within the active site. plos.orgnih.govnih.gov Cysteine-65 (Cys-65) from the LacB subunit is essential for the core isomerization activity of the enzyme. plos.orgnih.govnih.gov

The "arginine clamp," consisting of Arg-130, Arg-134 (both from LacA), and Arg-39 (from LacB), plays a critical role in tightly binding the phosphate group of the substrate. plos.orgnih.gov This strong interaction anchors the substrate in the active site, facilitating the subsequent catalytic steps.

Comparative Structural Analysis with Homologous Isomerases

LacAB shares significant structural homology with other sugar isomerases, particularly Ribose-5-Phosphate (B1218738) Isomerase B (RpiB). plos.orgnih.gov Both enzymes belong to the RpiB/LacAB superfamily and exhibit the characteristic Rossmann-like αβα sandwich fold. plos.orgnih.gov A structural alignment of LacAB with E. coli RpiB shows a root-mean-square deviation of 1.2 Å for 564 Cα atoms, indicating a high degree of structural similarity. plos.orgnih.gov

Structural Determinants Governing Enzyme Specificity and Catalytic Efficiency

The specificity of LacAB for galactose-6-phosphate and its catalytic efficiency are governed by a combination of factors. The size and shape of the active site pocket, which is larger in LacAB than in RpiB, is a primary determinant, allowing it to bind six-carbon sugar phosphates. plos.orgnih.gov The specific arrangement of amino acid residues within the active site creates a chemical environment that is finely tuned for the isomerization of galactose-6-phosphate.

The unique C-terminal α7 helix in the LacB subunit, which is absent in other members of the RpiB/LacAB superfamily, also contributes to the specific architecture of the active site at the LacA-LacB interface. plos.orgnih.gov The intricate network of hydrogen bonds between the enzyme and the substrate, particularly the "arginine clamp" for the phosphate group, ensures high binding affinity and proper orientation of the substrate for catalysis. plos.orgnih.gov These structural features collectively ensure that LacAB efficiently catalyzes its specific reaction while discriminating against other potential sugar phosphate substrates.

Computational Modeling and Molecular Dynamics Simulations of Enzyme-Substrate Complexes

While high-resolution crystal structures provide static snapshots of the enzyme, computational modeling and molecular dynamics (MD) simulations offer a dynamic view of the enzyme-substrate interactions. These computational approaches can be used to model the binding of the substrate, aldehydo-D-galactose 6-phosphate, and to simulate the conformational changes that occur during the catalytic cycle.

MD simulations can elucidate the pathways of substrate entry and product release, and reveal the transient interactions that stabilize the transition state of the isomerization reaction. For instance, simulations can help to visualize the role of key residues like His-96 in the ring-opening step and Cys-65 in the subsequent isomerization. By simulating the enzyme in a solvated environment, it is possible to understand the role of water molecules in the catalytic mechanism. Although specific MD simulation studies on LacAB are not detailed in the provided context, the principles of this methodology, as applied to other sugar-binding proteins like galectins and glucose-6-phosphate dehydrogenase, highlight its potential to provide atomic-level insights into the dynamic processes governing LacAB function. utm.mynih.govnih.govbiomedicinej.com

Biochemical System Level Investigations and Metabolic Analysis

Aldehydo-D-galactose 6-Phosphate as a Metabolite in Systems Biology Studies (e.g., Yeast Metabolome)

This compound is the open-chain, aldehydic form of D-galactose 6-phosphate. ebi.ac.uknih.gov It is recognized as a metabolite, participating in the intermediate stages of cellular metabolism. ebi.ac.uknih.gov In the context of systems biology, which seeks to understand the comprehensive interactions of cellular components, this compound is an integral part of the metabolome. ebi.ac.uk

Systems biology investigations, particularly in model eukaryotes like the yeast Saccharomyces cerevisiae, have undertaken the challenge of characterizing the complete set of metabolites (the metabolome) under various conditions. ebi.ac.uk In a notable study on the growth-rate control of the eukaryotic cell, researchers measured the impact of changing metabolic flux on the transcriptome, proteome, and both the internal (endometabolome) and external (exometabolome) metabolite profiles of yeast. ebi.ac.uk Such comprehensive studies provide a system-level view where the concentrations and fluxes of metabolites, including phosphorylated sugars like this compound, are analyzed to understand the regulation of cell growth and other key processes. ebi.ac.uk

The Yeast Metabolome Database (YMDB) catalogues metabolites found in Saccharomyces cerevisiae, providing a reference for compounds involved in various metabolic pathways. ymdb.ca While this compound is the ring-opened form of β-D-galactose 6-phosphate (ChEBI:41076), it exists in equilibrium with its cyclic counterpart. ebi.ac.uk The galactose metabolism pathway in yeast involves a series of enzymatic conversions of related sugar phosphates.

Table 1: Key Metabolites in the Yeast Galactose Metabolism Pathway This table lists some of the central metabolites involved in or related to the galactose utilization pathway in yeast, as documented in metabolic databases.

| Metabolite Name | YMDB ID | Chemical Formula | Role/Pathway |

| D-Galactose | YMDB00044 | C₆H₁₂O₆ | Starting substrate for the Leloir pathway. nih.govnih.gov |

| Adenosine triphosphate | YMDB00131 | C₁₀H₁₆N₅O₁₃P₃ | Phosphate (B84403) donor for the initial phosphorylation of galactose. ymdb.ca |

| Glucose 1-phosphate | YMDB00171 | C₆H₁₃O₉P | Product of the reaction catalyzed by phosphoglucomutase. ymdb.ca |

| Glucose 6-phosphate | YMDB00091 | C₆H₁₃O₉P | An isomer of galactose 6-phosphate and a key node in central metabolism. ymdb.ca |

| UDP-D-glucose | YMDB00212 | C₁₅H₂₄N₂O₁₇P₂ | Co-substrate for the conversion of galactose 1-phosphate. |

| UDP-D-galactose | YMDB00692 | C₁₅H₂₄N₂O₁₇P₂ | An activated form of galactose for entry into glycosylation pathways. ymdb.ca |

This table is generated based on information from the Yeast Metabolome Database and provides context for the metabolic environment of this compound.

Quantitative Metabolomics Approaches for this compound Profiling

Quantitative metabolomics aims to measure the concentrations of metabolites within a biological system. For phosphorylated sugars like this compound, mass spectrometry (MS)-based methods are a primary tool for detection and quantification. nih.gov These approaches are often coupled with a separation technique like liquid chromatography (LC) or capillary electrophoresis (CE) to resolve isobaric compounds—molecules that have the same molecular weight but different structures.

For instance, glucose 6-phosphate and fructose (B13574) 6-phosphate are isobars that often require separation before MS analysis to be quantified individually. nih.gov this compound (molecular formula C₆H₁₃O₉P, molecular weight 260.14 g/mol ) falls into this class of hexose (B10828440) monophosphates, and its specific quantification would necessitate similar strategies. nih.gov

A study on single-yeast-cell metabolomics using a micro-array-based mass spectrometry (MAMS) platform demonstrated the ability to monitor dynamic changes in glycolytic metabolites. nih.gov When yeast cells were treated with 2-deoxy-D-glucose (2DG), a glycolysis inhibitor, researchers could detect the resulting metabolite, 2-deoxy-D-glucose-6-phosphate (2DG6P). nih.gov This indicates the sensitivity of MS-based platforms for detecting specific sugar phosphates. Although the study grouped glucose-6-phosphate and fructose-6-phosphate (B1210287) as "hexose phosphate" due to their isobaric nature, it highlights the methodology applicable to this compound profiling. nih.gov

Table 2: General Approach for Quantitative MS-based Profiling of Hexose Phosphates This table outlines the typical workflow and considerations for the quantitative analysis of a sugar phosphate like this compound.

| Step | Description | Key Considerations |

| Sample Quenching & Extraction | Rapid inactivation of metabolic activity (quenching) followed by the extraction of intracellular metabolites. | The method must be fast to prevent changes in metabolite levels. Solvents must be compatible with downstream analysis. |

| Chromatographic Separation | Use of techniques like LC or CE to separate metabolites based on their physicochemical properties before they enter the mass spectrometer. | Essential for resolving isobars such as glucose 6-phosphate, fructose 6-phosphate, and galactose 6-phosphate. |

| Mass Spectrometry (MS) Detection | Ionization of metabolites and separation of ions based on their mass-to-charge ratio (m/z) for detection. | High-resolution MS can aid in confirming elemental composition. Tandem MS (MS/MS) can be used for structural confirmation and improved quantification. |

| Data Analysis & Quantification | The signal intensity of the target metabolite is measured and compared against a standard curve generated from a pure, labeled or unlabeled standard. | The use of stable isotope-labeled internal standards is crucial for accurate quantification, correcting for matrix effects and variations in instrument response. ucl.ac.uk |

This table conceptualizes a standard workflow for quantitative metabolomics based on established methodologies. nih.govucl.ac.uk

Isotopic Labeling Studies to Elucidate Metabolic Fluxes Involving this compound

Metabolic flux analysis (MFA) uses stable isotope tracers to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov This technique provides a dynamic view of metabolism that cannot be obtained from metabolite concentration data alone. nih.gov While direct MFA studies focusing exclusively on this compound are not prominently detailed, the principles are widely applied to central carbon metabolism, which includes the pathways galactose feeds into.

In a typical experiment, a substrate labeled with a stable isotope, such as ¹³C-glucose, is supplied to cells. nih.gov As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream metabolites. The pattern and distribution of these heavy isotopes in metabolites like hexose phosphates, triose phosphates, and pentose (B10789219) phosphates are measured by mass spectrometry or NMR. nih.govresearchgate.net This labeling pattern is a direct function of the relative fluxes through interconnecting pathways. nih.govresearchgate.net For example, the labeling pattern in glyceraldehyde-3-phosphate can distinguish the flux contributions from glycolysis versus the pentose phosphate pathway. nih.gov

These principles are directly applicable to tracing the fate of galactose. By feeding cells ¹³C-labeled galactose, researchers can follow its conversion through the Leloir pathway to glucose 6-phosphate and subsequently track its distribution into glycolysis, the pentose phosphate pathway, and glycogen (B147801) synthesis. The labeling pattern of the hexose phosphate pool, which includes this compound and its isomers, would be a key measurement in such an analysis. These studies are critical for understanding metabolic reprogramming in various biological contexts and for identifying bottlenecks in engineered metabolic pathways. nih.gov

Table 3: Illustrative Example of Isotopic Labeling for Flux Analysis This table illustrates how a ¹³C tracer could be used to differentiate metabolic pathways involving hexose phosphates.

| Tracer | Pathway | Key Intermediate | Expected Labeling Pattern | Flux Implication |

| [1-¹³C]glucose | Glycolysis | Fructose 1,6-bisphosphate (FBP) | The ¹³C label appears at the first carbon (C1) of FBP. | Measures the forward flux through the upper part of glycolysis. |

| [1-¹³C]glucose | Pentose Phosphate Pathway (PPP) | Glyceraldehyde 3-phosphate (GAP) | The initial ¹³C at C1 of glucose is lost as CO₂. The resulting GAP is unlabeled from this specific pathway. | A lack of label in GAP relative to the label in FBP indicates high PPP activity. |

| [U-¹³C₆]galactose | Leloir Pathway & Glycolysis | Glucose 6-phosphate (G6P) / Fructose 6-phosphate (F6P) | All six carbons are labeled (M+6 isotopologue). | Confirms the entry and conversion of galactose into the central glycolytic pathway. |

This table is a simplified representation to demonstrate the core concepts of metabolic flux analysis using stable isotopes. nih.govnih.gov

Chemical and Enzymatic Synthesis Research

Synthetic Methodologies for D-Galactose 6-Phosphate and its Isomers

Chemical synthesis offers a direct route to phosphorylated sugars, though it often involves complex protection and deprotection steps. Enzymatic methods, on the other hand, can provide high specificity and yield under milder conditions.

The direct chemical phosphorylation of D-galactose to produce D-galactose 6-phosphate is a challenging process due to the presence of multiple hydroxyl groups that can be phosphorylated. A common strategy for the synthesis of similar sugar phosphates, such as glucose 6-phosphate, involves the use of protecting groups to ensure regioselectivity. For instance, a historical method for glucose 6-phosphate synthesis utilized dibenzyl chlorophosphonate as the phosphorylating agent with monoacetone glucose in pyridine. frontiersin.org This approach prevents phosphorylation at other positions. A similar strategy can be applied to D-galactose, where the primary hydroxyl group at the C-6 position is more reactive and accessible for phosphorylation. The general steps would involve:

Protection: Selectively protecting the hydroxyl groups at positions C-1, C-2, C-3, and C-4 of D-galactose.

Phosphorylation: Reacting the protected galactose with a suitable phosphorylating agent to introduce the phosphate (B84403) group at the C-6 position.

Deprotection: Removing the protecting groups to yield D-galactose 6-phosphate.

While effective, these chemical methods can be multi-stepped and may produce byproducts, necessitating thorough purification.

The chemical synthesis of D-galactose 6-phosphate can sometimes lead to the formation of a mixture of positional isomers, including D-galactose 3-phosphate and D-galactose 5-phosphate. The separation and characterization of these isomers are crucial for obtaining pure compounds for further studies. High-performance liquid chromatography (HPLC) and ion-exchange chromatography are powerful techniques for this purpose. nih.govoup.comosti.gov

Structural isomers, which have the exact same mass, cannot be distinguished by mass spectrometry alone, making chromatographic separation essential. osti.gov For instance, liquid chromatography has been successfully employed to separate isomers of sugar phosphates like glucose-6-phosphate and glucose-1-phosphate. nih.govosti.gov The choice of chromatographic conditions, such as the column type (e.g., reversed-phase C18, pentafluorophenyl (PFP)) and mobile phase composition, is critical for achieving baseline separation of these closely related compounds. nih.gov

Once separated, the characterization of these isomers can be performed using various analytical techniques, including:

Mass Spectrometry (MS): To confirm the molecular weight of the isolated compounds. nih.govoup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise location of the phosphate group on the galactose ring.

Biocatalytic Approaches for the Production of Aldose/Ketose Phosphates

Biocatalytic methods, utilizing enzymes as catalysts, offer a highly specific and efficient alternative to chemical synthesis for producing aldose and ketose phosphates. These methods often proceed under mild reaction conditions and can avoid the need for complex protecting group chemistry. researchgate.net

The substrate specificity of naturally occurring enzymes can be a limitation in biocatalysis. However, protein engineering techniques, such as directed evolution and site-directed mutagenesis, have been successfully used to alter and broaden the substrate scope of enzymes, including those involved in galactose metabolism. oup.comresearchgate.netcore.ac.uk

Galactokinase, which catalyzes the phosphorylation of D-galactose to D-galactose 1-phosphate, has been a target for such engineering efforts. wikipedia.orgcreative-enzymes.comtaylorandfrancis.com While the primary product is the 1-phosphate isomer, engineered galactokinases could potentially be developed to favor phosphorylation at other positions. Studies on Escherichia coli galactokinase have shown that it possesses a broader substrate specificity than its human counterpart, being able to phosphorylate various galactose analogs. researchgate.net This inherent promiscuity makes it a good starting point for further engineering to create variants with tailored specificities for producing different phosphorylated sugars.

Similarly, galactose oxidase, which oxidizes the primary alcohol of galactose to an aldehyde, has been engineered to alter its substrate specificity. core.ac.uk This demonstrates the potential to create novel biocatalysts for specific synthetic applications. The goal of such engineering is often to create enzymes with not only altered substrate preference but also enhanced stability and catalytic efficiency under process conditions. nih.gov

For the synthesis of aldehydo-D-galactose 6-phosphate, a cascade could be envisioned starting from a simpler, less expensive substrate. Aldolases, which catalyze the formation of carbon-carbon bonds, are key enzymes in such cascades. nih.govresearchgate.netmdpi.com For example, a DERA (2-deoxy-D-ribose-5-phosphate aldolase) has been engineered for the synthesis of d-ribose-5-phosphate analogues. nih.gov

An integrated biocatalytic cascade for an aldehyde-based synthesis could involve the following conceptual steps:

Aldol (B89426) Condensation: An aldolase (B8822740) could be used to condense a smaller aldehyde with a phosphorylated donor molecule to build the carbon backbone of the desired sugar phosphate.

Isomerization/Epimerization: Other enzymes, such as isomerases or epimerases, could be included to achieve the correct stereochemistry of the galactose molecule.

Phosphate Transfer: A kinase with engineered specificity could then phosphorylate the resulting sugar at the C-6 position.

Such multi-enzyme systems have been successfully used for the synthesis of various sugar nucleotides and their analogues, demonstrating the power of this approach for accessing a wide range of valuable carbohydrates. acs.orgnih.gov

Interactive Data Table: Enzymes in Galactose Metabolism and Synthesis

| Enzyme | EC Number | Function | Relevance in Synthesis |

| Galactokinase | 2.7.1.6 | Catalyzes the phosphorylation of D-galactose to D-galactose 1-phosphate. wikipedia.org | Can be engineered for tailored substrate specificity to produce various sugar phosphates. researchgate.net |

| Galactose Oxidase | 1.1.3.9 | Oxidizes the primary alcohol of D-galactose to an aldehyde. nih.gov | Engineered versions can be used to create specific aldehyde functionalities. core.ac.uk |

| Aldolases | (e.g., 4.1.2.13) | Catalyze aldol reactions to form C-C bonds. mdpi.com | Key enzymes in cascade reactions for building sugar backbones from smaller precursors. nih.govresearchgate.net |

| Phosphatases | (e.g., 3.1.3.1) | Catalyze the removal of phosphate groups. ru.nl | Can be used in synthetic cascades for dephosphorylation steps. ru.nl |

Advanced Analytical Methodologies for Aldehydo D Galactose 6 Phosphate and Its Metabolites

Chromatographic Separation Techniques

Chromatographic methods are fundamental in isolating aldehydo-D-galactose 6-phosphate from complex biological matrices, enabling its precise analysis.

Gas-Liquid Chromatography (GLC) for Anomeric Distribution Analysis

Gas-Liquid Chromatography (GLC) is a powerful technique for analyzing the anomeric distribution of carbohydrates, including galactose. nih.govtaylorfrancis.com For GLC analysis, the hydroxyl groups of the sugar are typically derivatized to form more volatile compounds, such as alditol acetates. nih.gov This derivatization process yields single derivatives for each sugar, which can then be effectively separated. nih.gov The separation is often achieved on specialized columns, for instance, a 2.0% Silar-7CP on Chromosorb W AW 80–100 mesh, which allows for complete separation of the derivatized sugars. nih.gov

Research has shown that the choice of analytical method, including GLC, can influence the quantitative results for galactose content when compared to other methods like High-Performance Liquid Chromatography (HPLC). ncsu.edu For instance, in some lignocellulosic biomass analyses, certain species showed higher galactose content with GLC compared to HPLC. ncsu.edu The precision and accuracy of GLC methods can be high, with a relative standard deviation of less than 4% and recovery rates greater than 86% for galactose analysis in human serum glycoproteins. nih.gov The identity of the chromatographic peaks corresponding to the neutral sugars can be confirmed by coupling GLC with mass spectrometry (GLC-MS). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for the sensitive and specific analysis of phosphorylated sugars like galactose 6-phosphate. oup.com This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the detection of compounds even at femtomole levels. oup.com

A significant challenge in the analysis of sugar phosphates is their structural similarity and polarity, which can lead to poor chromatographic resolution. thermofisher.cn However, specialized LC methods, such as those utilizing hydrophilic interaction chromatography (HILIC) or hybrid columns with both anion-exchange and HILIC ligands, have been developed to overcome these challenges. oup.com For example, using a high concentration of acetonitrile (B52724) (e.g., 90%) in the mobile phase can effectively separate isomers like fructose (B13574) 6-phosphate, galactose 1-phosphate, and galactose 6-phosphate. oup.com

Tandem mass spectrometry (MS/MS) is often employed for quantification, where specific precursor-to-product ion transitions are monitored. For instance, in the analysis of galactose-1-phosphate, the transition of m/z 265 > 79 has been used. nih.gov LC-MS/MS assays have been successfully developed for quantifying the activity of enzymes involved in galactose metabolism, such as galactose-1-phosphate uridylyltransferase (GALT), by measuring the formation of isotope-labeled products. nih.govoup.com These methods offer high sensitivity and robustness, enabling the measurement of very low enzyme activities. nih.gov

| Analyte | LC Column Type | MS Detection Mode | Key Findings | Reference |

|---|---|---|---|---|

| Hexose (B10828440) phosphates (including galactose 6-phosphate) | Hybrid anion-exchange/HILIC | ESI-MS (negative ion mode) | Separation of isomers achieved with high acetonitrile concentration. | oup.com |

| Galactose-1-phosphate | HILIC | LC-MS/MS (MRM) | Good separation of isomers and high sensitivity achieved. | shodexhplc.com |

| [¹³C₆]-Galactose-1-phosphate | Normal Phase | LC-MS/MS | Rapid and sensitive assay for GALK activity. | nih.gov |

| [¹³C₆]-Uridine diphosphate (B83284) galactose | Reversed-phase ion-pair | LC-MS/MS | Highly sensitive and specific GALT enzyme activity assay. | oup.com |

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a highly effective method for the analysis of carbohydrates, including sugar phosphates. kemolab.hrchromatographytoday.comthermofisher.comarchemica-international.com This technique takes advantage of the weakly acidic nature of carbohydrates, which become ionized at high pH, allowing for their separation on a strong anion-exchange stationary phase. archemica-international.com A key advantage of HPAE-PAD is that it allows for the direct detection of non-derivatized carbohydrates with high sensitivity, reaching low-picomole levels. archemica-international.com

The separation is typically performed using hydroxide-based eluents. thermofisher.com For more complex mixtures, gradients of sodium acetate (B1210297) in sodium hydroxide (B78521) can be employed to enhance resolution. chromatographytoday.com The detection is achieved through pulsed amperometry, where a series of potentials are applied to an electrode, causing the oxidation of the analytes and generating a current that is proportional to their concentration. thermofisher.com This detection method is highly selective for carbohydrates. kemolab.hr

HPAE-PAD is routinely used for determining the monosaccharide composition of glycoproteins and can also be applied to the analysis of phosphorylated sugars like mannose-6-phosphate. nih.gov While the direct application to this compound is less commonly detailed in general reviews, the principles of the technique are well-suited for its analysis due to the presence of the phosphate (B84403) group, which imparts a negative charge.

Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable information about the molecular structure and composition of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C-NMR for Anomeric Composition)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of carbohydrates in solution. wikipedia.org Both ¹H and ¹³C NMR are used to determine the primary structure, including the stereochemistry and anomeric configuration of sugars. wikipedia.org

For ¹³C NMR, the chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The anomeric carbon (C1) typically resonates in a distinct region of the spectrum (around 90-110 ppm), and its precise chemical shift can be used to distinguish between α and β anomers. wikipedia.orgunimo.it Glycosylation and phosphorylation also induce significant shifts in the resonances of the involved carbon atoms. unimo.it For instance, glycosylation can cause a downfield shift of 4–10 ppm for the carbons at the anomeric and linkage positions. unimo.it

Advanced Mass Spectrometry for Structural Elucidation and Isomer Distinction

Advanced mass spectrometry (MS) techniques are crucial for the structural elucidation of sugar phosphates and the differentiation of their isomers, which often co-elute during chromatographic separation. thermofisher.cn High-resolution mass spectrometry provides accurate mass measurements, which aids in determining the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) techniques, such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Ultraviolet Photodissociation (UVPD), are employed to fragment the parent ion and generate a characteristic fragmentation pattern. thermofisher.cn These fragmentation patterns can serve as a "fingerprint" to identify the specific isomer. Researchers have demonstrated that by using a combination of these fragmentation methods, it is possible to find unique, diagnostic fragments for each of six different sugar phosphate isomers, including galactose-6-phosphate (B1197297). thermofisher.cn

The fragmentation of oligosaccharides in MS/MS typically occurs on either side of the glycosidic linkage, providing information about the sequence of monosaccharide units. youtube.com While MS/MS alone cannot determine the stereochemistry or anomeric configuration, it is a powerful tool for elucidating the connectivity of the molecule. youtube.com

| MS Technique | Application | Key Findings | Reference |

|---|---|---|---|

| High-Resolution MS | Accurate mass measurement | Determination of elemental composition. | thermofisher.cn |

| CID, HCD, UVPD | Isomer differentiation | Generation of unique diagnostic fragments for each sugar phosphate isomer. | thermofisher.cn |

| Tandem MS (MS/MS) | Structural elucidation of oligosaccharides | Provides information on monosaccharide sequence and linkage. | youtube.com |

Derivatization Strategies for Enhanced Analytical Resolution and Sensitivity

The analysis of this compound and its related metabolites presents significant challenges due to their high polarity, low volatility, and the presence of structurally similar isomers. nih.govacs.org Direct analysis using common analytical techniques like reversed-phase liquid chromatography (RPLC) or gas chromatography (GC) is often hindered by poor chromatographic retention and low detection sensitivity. nih.govnih.gov To overcome these limitations, chemical derivatization is a crucial strategy employed to modify the physicochemical properties of these sugar phosphates, thereby enhancing analytical resolution and sensitivity. nih.govnih.gov

Derivatization chemically alters the analyte to produce a derivative with properties more suitable for a specific analytical method. biorxiv.org For sugar phosphates, this typically involves targeting the reactive carbonyl (aldehyde) and hydroxyl groups to increase hydrophobicity and volatility, and to introduce a charge or a chromophore for improved detection. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization

GC-MS requires analytes to be volatile and thermally stable. Since sugar phosphates are nonvolatile, derivatization is mandatory. researchgate.net A common approach involves a two-step reaction, typically oximation followed by silylation.

Oximation and Silylation: This is a well-established method for the analysis of nonvolatile compounds like sugar phosphates. researchgate.net The first step, methoxylamination, targets the aldehyde group of this compound. biorxiv.org This reaction replaces the oxygen atom of the aldehyde group with a methoxyamine (MEOX) group, which serves to protect the reactive carbonyl function and prevent ring formation. biorxiv.org The second step is silylation, commonly using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the polar hydroxyl and phosphate groups into more volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers. biorxiv.org This two-step derivatization significantly improves the volatility of the sugar phosphates, making them amenable to GC separation and MS detection. biorxiv.org

Pentafluorobenzyl Oxime (PFBO) and Trimethylsilyl (TMS) Derivatization: For enhanced sensitivity, a combination of o-(2,3,4,5,6-pentafluorobenzyl) oxime (PFBO) and TMS derivatization can be used with GC coupled to negative chemical ionization-mass spectrometry (GC-NCI-MS). nih.gov This strategy has been shown to achieve baseline separation of various sugar phosphate isomers within a 31-minute run time. nih.gov The use of PFBO significantly enhances electron capture, leading to high ionization efficiency in NCI mode and resulting in very low detection limits. nih.gov

| Derivatization Strategy | Reagents | Analytical Platform | Key Findings | Reference |

|---|---|---|---|---|

| Oximation and Trimethylsilylation | Methoxyamine (MEOX), Trimethylsilyl (TMS) derivatives | GC-MS | Converts nonvolatile sugar phosphates into volatile derivatives suitable for GC analysis. Allows for detection at femtomole levels. | biorxiv.org |

| Pentafluorobenzyl Oximation and Trimethylsilylation | o-(2,3,4,5,6-pentafluorobenzyl) oxime (PFBO), Trimethylsilyl (TMS) derivatives | GC-NCI-MS | Achieved baseline separation of sugar phosphate isomers. The limit of detection for hexose 6-phosphates was 10 nM. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization

LC-MS is well-suited for analyzing polar compounds, but the high polarity of sugar phosphates can lead to poor retention on reversed-phase columns. nih.gov Derivatization can increase their hydrophobicity and improve chromatographic behavior. nih.govnih.gov

Oximation and Propionylation: A two-step derivatization using methoxylamine and propionic acid anhydride (B1165640) has been successfully applied to improve the analysis of sugar phosphates by ultra-high-performance liquid chromatography-electrospray ionization-mass spectrometry (UHPLC-ESI-MS). nih.gov Oximation first targets the aldehyde group, followed by propionylation of the hydroxyl groups. This process makes the polar sugar phosphates more hydrophobic, which significantly enhances their retention and separation on reversed-phase columns. nih.gov This method demonstrated high sensitivity, with standard curves generated for concentrations from picogram (pg) to nanogram (ng) per microliter, and good repeatability with a relative standard deviation (RSD) of less than 20%. nih.govresearchgate.net

Reductive Amination: This strategy introduces a chromophore or fluorophore, enhancing detection. nih.gov For instance, derivatization with 3-amino-9-ethylcarbazole (B89807) (AEC) via reductive amination has been used for the analysis of reducing sugars and sugar phosphates. This method, combined with a pentafluorophenyl UPLC column, allows for the selective and sensitive determination of these compounds, achieving detection limits in the femtomole to low picomole range. nih.gov

Stable Isotope Chemical Labeling: To achieve ultrasensitive determination, a novel method using stable isotope chemical labeling with 2-(diazo-methyl)-N-methyl-N-phenyl-benzamide (2-DMBA) and its deuterated form (d5-2-DMBA) has been developed for RPLC-MS analysis. acs.org This derivatization targets the phosphate group and significantly enhances detection sensitivity by 3.5 to 147-fold. acs.org The resulting limits of detection for sugar phosphates were in the range of 5 to 16 pg/mL, enabling the quantification of multiple sugar phosphates from a single plant protoplast. acs.org

| Derivatization Strategy | Reagents | Analytical Platform | Key Findings | Reference |

|---|---|---|---|---|

| Oximation and Propionylation | Methoxylamine, Propionic acid anhydride | UHPLC-ESI-MS | Improved retention and separation on reversed-phase columns. High sensitivity (pg to ng/μl range) and repeatability (RSD < 20%). | nih.gov |

| Reductive Amination | 3-amino-9-ethylcarbazole (AEC) | UPLC/MRM-MS | Selective determination of reducing sugar phosphates with sensitivity in the femtomole to low picomole range. | nih.gov |

| Stable Isotope Chemical Labeling | 2-(diazo-methyl)-N-methyl-N-phenyl-benzamide (2-DMBA) / d5-2-DMBA | RPLC-MS | Increased detection sensitivity by 3.5–147 folds. Limits of detection ranged from 5 to 16 pg/mL. | acs.org |

Genetic and Regulatory Control of Aldehydo D Galactose 6 Phosphate Metabolism

Genomic Organization of the Tagatose 6-Phosphate Pathway Gene Cluster (e.g., lacABCD Operon)

In many bacteria, the genes encoding the enzymes for the tagatose-6-phosphate pathway are clustered together in an operon, a functional unit of DNA containing a group of genes under the control of a single promoter. A well-studied example is the lac operon, which in several bacterial species, includes the genes for this pathway.

The lacABCD gene cluster is a key component of the lactose (B1674315) utilization system in various bacteria, including Streptococcus mutans, Lactococcus lactis, and Streptococcus pneumoniae. asm.orgnih.govnih.gov These genes encode the enzymes responsible for the catabolism of galactose-6-phosphate (B1197297), an intermediate derived from lactose breakdown. The typical organization of this cluster involves four key genes:

lacA and lacB : These genes encode the two subunits of galactose-6-phosphate isomerase. nih.govnih.gov

lacC : This gene codes for tagatose-6-phosphate kinase. nih.govnih.gov

lacD : This gene encodes tagatose-1,6-bisphosphate aldolase (B8822740). nih.govnih.gov

In Streptococcus pneumoniae, the lac gene cluster is organized into two separate operons, designated as lac operon I and lac operon II. nih.gov Lac operon I consists of the lacABCD genes, which are responsible for the tagatose-6-phosphate pathway. nih.gov Lac operon II contains genes for lactose transport and hydrolysis, including a lactose-specific phosphotransferase system (PTS) and a 6-phospho-β-galactosidase. nih.gov A similar organization is observed in other bacteria where the lac operon can be more extensive, including genes for lactose transport (lacFE) and a repressor protein (lacR). asm.org For instance, in Lactococcus lactis, the lacABCDFEGX genes form a single lactose-inducible operon. nih.gov

The genomic arrangement of these genes allows for their coordinated expression. When lactose is available, the entire set of genes required for its transport, cleavage, and subsequent metabolism of galactose-6-phosphate can be transcribed together as a single polycistronic mRNA molecule. wikipedia.org This ensures the efficient production of all necessary enzymes.

Table 1: Genes of the lacABCD Operon and Their Functions

| Gene | Encoded Protein | Function in Tagatose-6-Phosphate Pathway |

| lacA | Galactose-6-phosphate isomerase, subunit A | Isomerization of galactose-6-phosphate to tagatose-6-phosphate. nih.govnih.gov |

| lacB | Galactose-6-phosphate isomerase, subunit B | Isomerization of galactose-6-phosphate to tagatose-6-phosphate. nih.govnih.gov |

| lacC | Tagatose-6-phosphate kinase | Phosphorylation of tagatose-6-phosphate to tagatose-1,6-bisphosphate. nih.govnih.gov |

| lacD | Tagatose-1,6-bisphosphate aldolase | Cleavage of tagatose-1,6-bisphosphate into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P). nih.govnih.gov |

Transcriptional and Translational Regulation of Genes Encoding Enzymes in the Pathway

The expression of the genes in the tagatose-6-phosphate pathway is tightly controlled at both the transcriptional and translational levels to respond to the availability of lactose and other sugars.

Transcriptional Regulation:

A primary mechanism of transcriptional control is through the action of repressor proteins. In many bacteria, a lacR gene, often located near the lacABCD operon, encodes a LacR repressor protein. asm.orgnih.gov This repressor binds to a specific DNA sequence called the operator in the absence of lactose. ebsco.com This binding physically blocks RNA polymerase from initiating transcription of the lac genes. wikipedia.org When lactose is present, a metabolite of lactose, allolactose, acts as an inducer. ebsco.com It binds to the LacR repressor, causing a conformational change that prevents the repressor from binding to the operator. ebsco.com This allows RNA polymerase to transcribe the operon. wikipedia.org

In Streptococcus pneumoniae, the regulation is more complex, involving two distinct regulators. LacR acts as a repressor specifically for lac operon I (lacABCD). nih.gov A different protein, LacT, which is a transcriptional antiterminator, activates the expression of lac operon II in the presence of lactose. nih.gov

Another layer of transcriptional regulation is catabolite repression, which ensures that bacteria utilize glucose as a preferred energy source over lactose. ebsco.com When glucose levels are high, the concentration of cyclic AMP (cAMP) is low. khanacademy.org As glucose levels decrease, cAMP levels rise and bind to the catabolite activator protein (CAP). khanacademy.org The cAMP-CAP complex then binds to a specific site near the promoter of the lac operon, enhancing the binding of RNA polymerase and significantly increasing the rate of transcription. ebsco.comkhanacademy.org This mechanism ensures that the lac operon is only highly expressed when glucose is scarce and lactose is available.

Translational Regulation:

While transcriptional control is the primary regulatory mechanism for the lac operon, translational regulation also plays a role. The polycistronic mRNA transcribed from the lac operon contains separate Shine-Dalgarno sequences for each gene (lacA, lacB, lacC, and lacD). wikipedia.org These sequences are ribosome binding sites, allowing for the independent translation of each protein from the single mRNA molecule. wikipedia.org The efficiency of translation for each gene can be influenced by the specific sequence of its Shine-Dalgarno sequence and the secondary structure of the mRNA, allowing for differential production of the pathway's enzymes.

Post-Translational Modifications and Protein-Protein Interactions of Enzymes (e.g., LacA and LacB Subunits)

Following translation, the activity of the enzymes in the tagatose-6-phosphate pathway can be further modulated by post-translational modifications (PTMs) and protein-protein interactions.

Post-Translational Modifications:

PTMs are chemical modifications to a protein after its synthesis, which can alter its activity, stability, or localization. thermofisher.com While specific PTMs for the enzymes of the aldehydo-D-galactose 6-phosphate pathway are not as extensively documented as their transcriptional regulation, general mechanisms like phosphorylation and acetylation are known to regulate metabolic enzymes. nih.gov For example, phosphorylation can activate or inactivate an enzyme, providing a rapid way to control metabolic flux in response to cellular conditions. thermofisher.com

In Caulobacter crescentus, sequence analysis suggests that the LacA, LacB, and LacC proteins contain signal peptides at their amino termini, indicating they may be targeted for export or association with the cell membrane. researchgate.net The leader peptides of LacA and LacC resemble those used for the twin-arginine translocation (Tat) pathway. researchgate.net

Protein-Protein Interactions:

The enzymes of the tagatose-6-phosphate pathway often function as part of larger protein complexes. A key example is galactose-6-phosphate isomerase, which is composed of two different subunits encoded by the lacA and lacB genes. nih.gov Both subunits are required to form a functional enzyme. nih.gov This requirement for the assembly of a heterodimeric complex provides another level of regulatory control.

In some organisms, these enzymes may interact with other proteins involved in carbohydrate metabolism, forming metabolons. These are transient structural-functional complexes of sequential enzymes in a metabolic pathway. Such complexes can facilitate the channeling of substrates from one active site to the next, increasing the efficiency of the pathway and preventing the accumulation of potentially toxic intermediates.

Functional Genomics and Proteomics Approaches to Understand Pathway Regulation

Modern high-throughput techniques like functional genomics and proteomics are providing deeper insights into the complex regulation of the this compound metabolism.

Functional Genomics:

Functional genomics studies, such as transcriptome analysis, allow for the simultaneous measurement of the expression levels of all genes in an organism under different conditions. For example, comparing the transcriptome of bacteria grown in the presence of lactose versus glucose can reveal the coordinated up-regulation of the lacABCD genes and other related genes. nih.gov Such studies have been instrumental in identifying the regulatory networks controlling galactose and lactose metabolism in various bacteria. researchgate.net Furthermore, genetic manipulation techniques, like creating gene knockouts of regulatory proteins such as LacR, and observing the subsequent changes in gene expression, have been crucial in elucidating their specific roles in controlling the pathway. nih.gov

Proteomics:

Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions. Quantitative proteomics can be used to measure the abundance of the LacA, LacB, LacC, and LacD proteins in response to different carbon sources. nih.gov This can confirm that the changes observed at the transcript level translate to changes in protein levels. Furthermore, proteomic techniques can identify post-translational modifications on these enzymes, providing clues about how their activity is regulated. nih.gov Affinity purification coupled with mass spectrometry can be used to identify protein-protein interactions, helping to uncover the composition of enzyme complexes and potential metabolons involved in the pathway.

Integrative studies that combine data from genomics, transcriptomics, proteomics, and metabolomics are essential for building a comprehensive systems-level understanding of how the metabolism of this compound is regulated to ensure robust cellular function in changing environments. ebi.ac.uk

Q & A

Q. What are the primary methods for synthesizing and characterizing aldehydo-D-galactose 6-phosphate?

Synthesis can involve enzymatic pathways using galactose 6-phosphate isomerase or chemical modification of D-galactose derivatives under controlled conditions. For characterization, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation, while thin-layer chromatography (TLC) monitors reaction progress . Isotopic labeling (e.g., [13C]) can trace metabolic incorporation, as demonstrated in fructose 6-phosphate studies .

Q. How is this compound detected in metabolic studies?

Ion-pairing ultra-high-performance liquid chromatography (UHPLC) with mass spectrometry, using agents like hexafluoroisopropanol (HFIP), enables precise detection of phosphorylated sugars in complex biological matrices. This method resolves structurally similar compounds (e.g., glucose 6-phosphate vs. galactose 6-phosphate) .

Q. What metabolic pathways involve this compound?

It is implicated in the D-tagatose 6-phosphate pathway, where it may serve as an intermediate in lactose and galactose metabolism. In Streptococcus lactis, galactose 6-phosphate isomerase converts galactose 6-phosphate to tagatose 6-phosphate, with downstream cleavage into triose phosphates .

Advanced Research Questions

Q. How do enzyme kinetics and regulatory mechanisms affect this compound processing?

Kinetic parameters (e.g., Km, Vmax) for isomerases like galactose 6-phosphate isomerase can be determined using substrate analogs (e.g., D-tagatose 6-phosphate). Affinity for substrates is influenced by cellular conditions; for example, glucagon reduces phosphofructokinase affinity for fructose 6-phosphate, suggesting similar regulatory cross-talk .

Q. How can isotopic labeling resolve contradictions in pathway flux analyses?

[13C]-labeling studies (e.g., incorporating [13C]methanol into fructose 6-phosphate) allow tracking of carbon flow through competing pathways. Discrepancies in metabolite accumulation (e.g., galactose 6-phosphate vs. tagatose 1,6-diphosphate) can arise from strain-specific plasmid loss or enzyme inactivation .

Q. What experimental designs address discrepancies in reported enzyme activities?

- Strain Variability : Compare wild-type and plasmid-deficient strains (e.g., Streptococcus lactis Lac– mutants) to assess plasmid-linked enzyme expression .